2-Octenoic acid, 8-oxo-, methyl ester, (E)-
CAS No.:
Cat. No.: VC16208061
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O3 |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | methyl (E)-8-oxooct-2-enoate |
| Standard InChI | InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
| Standard InChI Key | LXCVPBJBGRZBNO-FNORWQNLSA-N |
| Isomeric SMILES | COC(=O)/C=C/CCCCC=O |
| Canonical SMILES | COC(=O)C=CCCCCC=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Octenoic acid, 8-oxo-, methyl ester, (E)-, is systematically named as methyl (E)-8-oxo-2-octenoate. Its CAS Registry Number is 96293-27-5 , though conflicting molecular formulas are reported across sources:
The discrepancy arises from differing interpretations of the oxo-group placement. The NIST data corresponds to methyl (E)-2-octenoate (CAS 7367-81-9) , suggesting potential misattribution in some sources. The (E)-configuration is confirmed by the InChIKey LXCVPBJBGRZBNO-FNORWQNLSA-N , which specifies the trans orientation of the C2 double bond.
Spectral and Computational Data
Key spectral features from NIST include:
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Mass spectrum: Base peak at m/z 84 (C₅H₈O⁺)
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Gas chromatography retention index: 1149 on CP Sil 5 CB column
Computational properties from chem960.com :
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Topological Polar Surface Area: 43.4 Ų
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XLogP3: 1.2 (indicating moderate lipophilicity)
Synthetic Pathways and Reactivity
Reported Synthesis Methods
While direct synthetic protocols for this compound are scarce, analogous routes for α,β-unsaturated esters suggest two plausible approaches:
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Esterification of 2-Octenoic Acid
Reaction of 2-octenoic acid with methanol under acid catalysis (e.g., H₂SO₄), followed by oxidation at C8 using pyridinium chlorochromate. -
Wittig Olefination
Condensation of a C6 aldehyde with a phosphorylated methyl ester precursor to install the double bond .
Chemical Reactivity
The compound exhibits characteristic reactions of α,β-unsaturated esters:
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Michael Addition: Nucleophilic attack at C3 position
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Diels-Alder Cycloaddition: With dienes to form six-membered rings
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Hydrogenation: Selective reduction of the double bond to yield saturated esters .
Physicochemical Properties
Comparative Molecular Data
| Property | chem960.com | NIST |
|---|---|---|
| Molecular Formula | C₉H₁₄O₃ | C₉H₁₆O₂ |
| Molecular Weight (g/mol) | 170.21 | 156.22 |
| XLogP3 | 1.2 | Not reported |
| PSA (Ų) | 43.4 | Not reported |
The variance in molecular formulas suggests possible structural misidentification in public databases. The NIST entry likely represents the non-oxidized analog, methyl (E)-2-octenoate, highlighting the need for rigorous spectral validation.
Solubility and Stability
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Solubility: High in organic solvents (logP ~1.2) due to ester moiety
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Thermal Stability: Decomposes above 200°C (estimated from analogous esters)
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Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis
Research Gaps and Future Directions
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Structural Clarification: Single-crystal X-ray diffraction needed to resolve formula discrepancies
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Synthetic Optimization: Development of catalytic asymmetric routes
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Biological Screening: Antimicrobial and bioactivity assays
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Environmental Impact: Degradation kinetics in soil/water systems
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